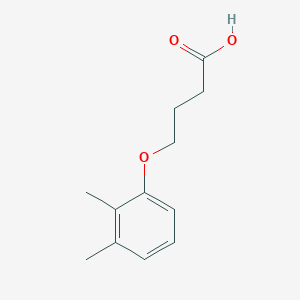

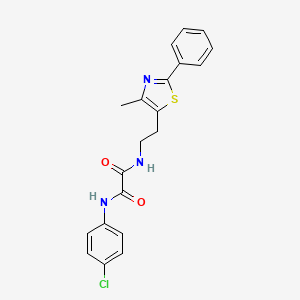

![molecular formula C14H13BrN2O2S B2934385 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-58-1](/img/structure/B2934385.png)

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[c][1,2,5]thiadiazole derivatives are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . They are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . Another method involves the bromination of benzo[c][1,2,5]thiadiazole .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives was studied using X-ray diffraction analysis and ab initio calculations . The structure of these compounds is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core .

Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .

Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .

作用機序

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that they may interact with light-dependent biochemical pathways.

Result of Action

The result of the compound’s action is likely dependent on its application. For instance, in the context of photovoltaics or fluorescent sensors, the compound’s electron-deficient nature and intramolecular charge transfer mechanism could result in unique photophysical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s photophysical properties could be influenced by light conditions in its environment . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

実験室実験の利点と制限

One of the main advantages of using 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide in lab experiments is its potent anticancer properties. It has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires the use of various reagents and multiple reaction steps.

将来の方向性

There are several future directions for the research and development of 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide. One of the main directions is the further investigation of its potential applications as an anticancer drug. It has also been suggested that this compound may have potential applications in the treatment of other diseases, such as inflammation, viral infections, and diabetes. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

合成法

The synthesis of 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the condensation reaction of 4-bromobenzaldehyde with 2-amino-4-methylbenzenesulfonamide followed by cyclization with phosphorus oxychloride. The final product is obtained by oxidation with hydrogen peroxide.

科学的研究の応用

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer properties and has been used as a lead compound for the development of new anticancer drugs. It has also been studied for its potential use as an anti-inflammatory agent, antiviral agent, and anti-diabetic agent.

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-16-13-4-2-3-5-14(13)17(20(16,18)19)10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRISEOYTCLGTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)

![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)

![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)

![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)

![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)